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Compound of Interest

Compound Name: Bromine-82

Cat. No.: B1211341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromine-82 (⁸²Br) is a valuable radioisotope for the labeling of organic molecules, enabling a

wide range of applications in research, drug development, and industrial processes. With a

half-life of 35.3 hours and the emission of both beta particles and gamma rays, ⁸²Br is suitable

for tracer studies, preclinical imaging, and targeted radionuclide therapy. Its versatile chemistry

allows for its incorporation into a diverse array of organic scaffolds, from small molecules to

complex biomolecules.

These application notes provide a comprehensive overview of the methodologies for labeling

organic molecules with Bromine-82, along with detailed experimental protocols and

applications in key research areas.

Physicochemical Properties of Bromine-82
A summary of the key physicochemical properties of Bromine-82 is presented in the table

below.
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Property Value

Half-life 35.3 hours

Decay Mode Beta (β⁻) and Gamma (γ) emission

Major Gamma Energies 554.3 keV, 776.5 keV, 1317.5 keV

Maximum Beta Energy 444 keV

Production Method
Neutron activation of ⁸¹Br, typically from KBr or

NaBr targets

Key Labeling Methodologies
The incorporation of Bromine-82 into organic molecules can be achieved through several

synthetic strategies. The choice of method depends on the substrate, the desired position of

the label, and the required specific activity.

Electrophilic Bromination
Electrophilic bromination is a widely used method for labeling aromatic compounds, particularly

those containing electron-rich rings such as phenols and anilines. The reaction involves the

activation of a bromide source to generate an electrophilic bromine species that subsequently

attacks the aromatic ring.

General Reaction Scheme:

Ar-H represents an activated aromatic compound.

Nucleophilic Substitution
Nucleophilic substitution reactions are employed to introduce ⁸²Br by displacing a suitable

leaving group, such as an iodide, triflate, or a diazonium group. This method is particularly

useful for labeling molecules that are sensitive to the oxidative conditions of electrophilic

bromination.

General Reaction Scheme:
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R is an organic moiety and L is a leaving group.

Addition to Alkenes and Alkynes
Bromine-82 can be added across the double or triple bonds of unsaturated compounds. This

method is straightforward and often proceeds with high efficiency.

General Reaction Scheme:

Sandmeyer-type Reactions
For the synthesis of aryl bromides, a Sandmeyer-type reaction can be utilized, where an

aromatic amine is converted to a diazonium salt, which is then displaced by ⁸²Br⁻, often with

the aid of a copper(I) catalyst.

Quantitative Data Summary
The following tables summarize typical radiochemical yields and specific activities for various

⁸²Br-labeled organic molecules reported in the literature.

Table 1: Radiochemical Yields of ⁸²Br-Labeled Organic Molecules
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Labeled
Molecule

Labeling
Method

Precursor
Radiochemical
Yield (%)

Reference

[⁸²Br]Bromperidol
Sandmeyer-type

reaction
Aminoperidol 10.4 [1]

4-[⁸²Br]Bromo-

(trimethylsilyl)ph

enyl acetate

Electrophilic

bromination

(Trimethylsilyl)ph

enyl acetate
~100 (in 10 min) [2]

[⁸²Br]Butyl

Bromide

Nucleophilic

Substitution
1-Butanol 40-50

⁸²Br-labeled

organic

compounds

Addition to

olefins
Various olefins 75-95 [3]

5-[⁸²Br]Bromo-2'-

deoxyuridine

Direct decay-

induced labeling
2'-deoxyuridine

Low (improved

with Cl₂)
[4]

Table 2: Specific Activities of ⁸²Br-Labeled Organic Molecules

Labeled Molecule Specific Activity Reference

[⁸²Br]Bromperidol 440 µCi/mg [1]

⁸²Br-labeled compounds

(general)

High specific activities

achievable
[3]

Experimental Protocols
Protocol 1: Electrophilic Radiobromination of
(Trimethylsilyl)phenyl Acetate
This protocol describes a rapid and high-yield method for the radiobromination of an activated

aromatic substrate.

Materials:
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(Trimethylsilyl)phenyl acetate

Acetic acid (HOAc)

N-chlorosuccinimide (NCS)

Aqueous NH₄⁸²Br solution (~10 mg/mL)

Dry bath/stirrer

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

In a reaction vial, dissolve 10 µL of (trimethylsilyl)phenyl acetate in 500 µL of acetic acid.

Add 2 mg of N-chlorosuccinimide to the solution.

Add 25 µL (~500 µCi) of the aqueous NH₄⁸²Br solution.

Immediately place the reaction vial in a dry bath/stirrer pre-heated to 60 °C.

Allow the reaction to proceed for 10 minutes.

Monitor the reaction progress and determine the radiochemical yield by radio-HPLC.

Quality Control:

Radiochemical Purity: Determined by radio-HPLC, comparing the retention time of the

product with a non-radioactive standard.

Radiochemical Yield: Calculated as the percentage of the total radioactivity that is

incorporated into the desired product.[5]

Protocol 2: Synthesis of [⁸²Br]Bromperidol via a
Modified Sandmeyer Reaction
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This protocol details the synthesis of the D2-like dopamine receptor antagonist,

[⁸²Br]bromperidol.[1]

Materials:

K⁸²Br

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Nitric oxide (NO) gas

Acetonitrile

4-[4-(Aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone (aminoperidol)

HPLC system for purification and analysis

Procedure:

Preparation of Cupric [⁸²Br]bromide (Cu⁸²Br₂): In a reaction vessel, prepare cupric

[⁸²Br]bromide in situ by reacting K⁸²Br with CuSO₄·5H₂O in an aqueous solution.

Complex Formation: Dissolve the freshly prepared Cu⁸²Br₂ in acetonitrile and bubble nitric

oxide gas through the solution to form a complex.

Diazotization and Substitution: Add aminoperidol to the reaction mixture. The amino group

will be diazotized and subsequently displaced by the ⁸²Br from the copper bromide complex.

Reaction Time: Allow the reaction to proceed for approximately 1.5 hours.

Purification: Purify the resulting [⁸²Br]bromperidol using preparative HPLC.

Quality Control: Analyze the purified product for radiochemical purity and specific activity

using analytical radio-HPLC and by measuring the radioactivity and mass of the product.

Mandatory Visualizations
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Experimental Workflow: Radiopharmaceutical
Production and Quality Control
The following diagram illustrates a typical workflow for the production and quality control of a

⁸²Br-labeled radiopharmaceutical.

Radiopharmaceutical Production

Quality Control

Start Target Irradiation
(e.g., K⁸¹Br in reactor)

Dissolution of
Irradiated Target

Radiochemical Synthesis
(Labeling Reaction)

Purification
(e.g., HPLC, SPE)

Formulation in
Physiological Buffer Bulk Radiopharmaceutical Sampling

Radiochemical Purity
(TLC/HPLC)

Radionuclidic Purity
(Gamma Spectroscopy)

Sterility Testing

Endotoxin (LAL) Test

Batch Release

Click to download full resolution via product page

Caption: Workflow for ⁸²Br-radiopharmaceutical production and quality control.

Applications in Research and Drug Development
Neuroscience: Studying Dopamine Transporter
Trafficking
⁸²Br-labeled ligands for the dopamine transporter (DAT), such as [⁸²Br]bromperidol, are

valuable tools for studying the dynamics of this key protein in the central nervous system. The
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trafficking of DAT to and from the plasma membrane is a critical mechanism for regulating

dopamine signaling and is implicated in the action of psychostimulants and in neurological

disorders.

The following diagram illustrates the key elements of dopamine transporter trafficking.

Cytoplasm

Surface DAT

Endosome

Endocytosis
(Internalization)

D2 Autoreceptor

PKC Activation

Activates

DAT in Vesicles

Exocytosis
(Insertion)

Recycling
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Internalization

Click to download full resolution via product page

Caption: Dopamine transporter (DAT) trafficking pathway.

Application Protocol Idea:

To study DAT trafficking, cells expressing DAT can be incubated with a ⁸²Br-labeled DAT ligand.

The amount of radioactivity associated with the cell surface versus the internalized pool can be
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quantified over time and under different conditions (e.g., in the presence of protein kinase C

activators) to investigate the kinetics of endocytosis and recycling.

Ion Channel Research: Transmembrane Halide Flux
Assays
Bromine-82 can be used as a tracer to study the function of anion-selective ion channels, such

as the GABAₐ receptor. By measuring the influx or efflux of ⁸²Br⁻ from cells or membrane

vesicles, researchers can characterize the activity of these channels and screen for

compounds that modulate their function.

The diagram below outlines the workflow for a typical ⁸²Br⁻ flux assay.
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Caption: Workflow for a Bromine-82 ion channel flux assay.

Experimental Considerations:
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Time Resolution: For rapid ion fluxes, a quench-flow apparatus may be necessary to achieve

millisecond time resolution.

Specificity: Control experiments should be performed to ensure that the measured flux is

mediated by the ion channel of interest (e.g., using specific channel blockers).

Comparison with other tracers: The results obtained with ⁸²Br⁻ can be compared with those

from other halide tracers, such as ³⁶Cl⁻.

In Vitro and In Vivo Stability
The stability of the carbon-bromine bond is crucial for the successful application of ⁸²Br-labeled

molecules, particularly for in vivo studies. Dehalogenation can lead to the accumulation of free

⁸²Br⁻ in the bloodstream and non-target tissues, potentially confounding imaging results or

therapeutic efficacy.

Assessment of Stability:

In Vitro Stability: The stability of the labeled compound is assessed by incubating it in

relevant biological media, such as plasma or serum, at 37°C. Aliquots are taken at various

time points and analyzed by radio-TLC or radio-HPLC to quantify the percentage of intact

radiolabeled compound.

In Vivo Stability: In vivo stability is often inferred from biodistribution studies. High levels of

radioactivity in the blood at later time points can be indicative of dehalogenation.

Generally, the C-Br bond is more stable than the corresponding C-I bond, making

radiobrominated compounds potentially more stable in vivo than their radioiodinated

counterparts.

Conclusion
The labeling of organic molecules with Bromine-82 provides a powerful tool for a wide range of

scientific investigations. The diverse labeling methodologies, coupled with the favorable decay

characteristics of ⁸²Br, make it a versatile radionuclide for applications in drug discovery,

neuroscience, and beyond. The protocols and data presented in these application notes are

intended to serve as a valuable resource for researchers embarking on the use of Bromine-82
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in their studies. Careful consideration of the choice of labeling strategy, rigorous quality control,

and thorough stability assessment are paramount to obtaining reliable and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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